1-Benzyl-4-phenyl-3-piperidinone
Description
Significance of Piperidinone Scaffolds in Heterocyclic Chemistry
The piperidinone scaffold, a six-membered ring containing a nitrogen atom and a ketone functional group, is a privileged structure in heterocyclic chemistry. nih.gov This is largely due to its prevalence in numerous natural products and biologically active molecules. nih.gov The piperidine (B6355638) ring system is a ubiquitous structural motif found in a vast number of pharmaceuticals and alkaloids. wikipedia.org The presence of both a secondary amine (or a substituted amine) and a carbonyl group within the same cyclic structure provides multiple sites for chemical modification, allowing for the creation of diverse molecular architectures. guidechem.com The development of efficient synthetic methods for constructing substituted piperidines is a key focus in modern organic chemistry. nih.gov
Overview of N-Substituted Piperidinone Analogues
N-substituted piperidinone analogues are a broad family of compounds where the nitrogen atom of the piperidinone ring is attached to various substituents. researchgate.net This substitution significantly influences the compound's physical, chemical, and biological properties. The nature of the N-substituent can range from simple alkyl or aryl groups to more complex moieties, leading to a wide diversity of structures. ajchem-a.com These analogues are often synthesized through multicomponent reactions or by the direct alkylation of the parent piperidinone. The versatility of these synthetic routes allows for the generation of large libraries of N-substituted piperidinone derivatives for various research applications. nih.gov
Contextualizing 1-Benzyl-4-phenyl-3-piperidinone within the Piperidinone Family
This compound is a specific member of the N-substituted piperidinone family. In this compound, the nitrogen atom of the piperidinone ring is substituted with a benzyl (B1604629) group, and a phenyl group is attached at the 4-position of the ring. The ketone group is located at the 3-position. This particular substitution pattern creates a chiral center at the 4-position, leading to the possibility of enantiomeric forms. The presence of the benzyl and phenyl groups significantly increases the lipophilicity of the molecule compared to the unsubstituted piperidinone core. The strategic placement of these substituents makes this compound a valuable intermediate in the synthesis of various target molecules.
Chemical Profile of this compound
The following table summarizes the key chemical identifiers and properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO | |
| IUPAC Name | 1-benzyl-4-phenylpiperidin-3-one | |
| Molecular Weight | 277.35 g/mol | |
| CAS Number | 90044-67-2 |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves a multi-step synthesis starting from readily available precursors. A plausible synthetic pathway could involve the Dieckmann condensation of an appropriate N-benzyl-substituted amino ester.
Alternatively, a Robinson annulation reaction between an enolate of a substituted ketone and an α,β-unsaturated ketone could be employed. For instance, the reaction of a benzylamine (B48309) derivative with a suitable Michael acceptor, followed by an intramolecular cyclization and subsequent oxidation, could yield the desired this compound.
Spectroscopic Data and Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the benzyl and phenyl groups, typically in the range of 7.0-7.5 ppm. The benzylic protons would appear as a singlet or a pair of doublets around 3.5-4.5 ppm. The protons on the piperidinone ring would show complex splitting patterns in the aliphatic region (2.0-3.5 ppm).
¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbon (around 200-210 ppm), the aromatic carbons (120-140 ppm), the benzylic carbon (around 50-60 ppm), and the aliphatic carbons of the piperidinone ring (30-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the region of 1710-1730 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups would appear around 2850-3100 cm⁻¹. The C-N stretching vibration would be observed in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry would provide the molecular weight of the compound. The mass spectrum would show the molecular ion peak (M+) at m/z corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic fragments, aiding in the structural confirmation.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-phenylpiperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18-14-19(13-15-7-3-1-4-8-15)12-11-17(18)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHHORUMQZMFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)C1C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 4 Phenyl 3 Piperidinone
Strategies for Piperidinone Ring Formation
The construction of the 4-phenyl-3-piperidinone framework is a pivotal step in the synthesis.
The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a well-established method for forming cyclic β-keto esters, which are precursors to cyclic ketones like piperidinones. ucl.ac.ukresearchgate.net This base-catalyzed reaction would involve an acyclic amino diester with an N-benzyl substituent. The process begins with the formation of an enolate ion which then attacks the other ester group, leading to a cyclic β-keto ester. ucl.ac.ukresearchgate.net Subsequent hydrolysis and decarboxylation yield the 3-piperidinone. While the Dieckmann condensation is a general strategy for preparing 4-piperidones, specific examples detailing the synthesis of 1-benzyl-4-phenyl-3-piperidinone using this method are not extensively documented in readily available literature. researchgate.netdtic.miltandfonline.com A related approach, the Thorpe-Ziegler reaction, utilizes a dinitrile precursor for cyclization.
For instance, the synthesis of 1-benzyl-4-piperidone has been achieved by reacting benzylamine (B48309) with methyl acrylate (B77674) to form N,N-bis(β-propionate methyl ester) benzylamine. This intermediate then undergoes a Dieckmann condensation, followed by hydrolysis and decarboxylation. chemicalbook.com
The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, presents an efficient pathway to the piperidinone ring. rsc.orgntu.edu.sgresearchgate.net This approach can be designed as a one-pot tandem reaction. nih.gov A primary amine like benzylamine can be reacted with a divinyl ketone or a similar Michael acceptor. kcl.ac.uk The initial intermolecular aza-Michael addition is followed by an intramolecular cyclization to form the piperidinone ring. rsc.orgntu.edu.sgresearchgate.net The stereochemical outcome of such reactions can be influenced by the reaction conditions and the substituents on the reactants. ntu.edu.sg
This strategy has been employed in the synthesis of various substituted piperidines and pyrrolidines. rsc.orgntu.edu.sg For example, the reaction of benzylamine with an appropriately substituted divinyl ketone can lead to the formation of 2-substituted N-benzylic 4-piperidones. kcl.ac.uk
Beyond the Dieckmann condensation, other intramolecular cyclizations can be utilized to form the piperidinone ring. nih.gov One such method is the Petrenko-Kritschenko piperidone synthesis, which is a multicomponent reaction involving the condensation of an aldehyde, a β-keto ester derivative, and an amine. wikipedia.org In the context of this compound, this could involve benzaldehyde (B42025), a suitable β-keto ester, and benzylamine.
Another approach involves the cyclization of an open-chain precursor that already contains the necessary atoms. For instance, a tandem oxidation-cyclization-oxidation of certain unsaturated alcohols can yield 3-substituted 4-piperidinones. nih.gov Radical cyclization of stabilized radicals onto α,β-unsaturated esters also provides a route to substituted piperidines. nih.gov
Introduction of the N-Benzyl Moiety
The N-benzyl group can be introduced at different stages of the synthesis, either before or after the formation of the piperidinone ring.
A common and straightforward method for introducing the N-benzyl group is through the direct N-alkylation of a pre-formed 4-phenyl-3-piperidinone ring. rsc.org This reaction typically involves treating the secondary amine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base. chemicalbook.comgoogle.com The base, often potassium carbonate or triethylamine, deprotonates the piperidinone nitrogen, facilitating its nucleophilic attack on the benzyl halide. chemicalbook.comsciencemadness.org The choice of solvent, such as dimethylformamide (DMF) or acetonitrile, can influence the reaction's efficiency. chemicalbook.comnih.gov
| Reagent | Base | Solvent | Reaction Conditions | Yield (%) |
| Benzyl bromide | Potassium Carbonate | DMF | 65 °C, 14 h | 89.28 |
Table based on a representative procedure for N-benzylation of 4-piperidone (B1582916) hydrochloride. chemicalbook.com
Reductive amination offers an alternative route to introduce the N-benzyl group. sciencemadness.org This method involves the reaction of 4-phenyl-3-piperidinone with benzaldehyde to form an intermediate iminium ion or enamine, which is then reduced in situ to the tertiary amine. sciencemadness.orgsciencemadness.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity. sciencemadness.orgsciencemadness.org This approach avoids the use of alkyl halides and can often be performed under mild conditions.
Alternatively, a primary amine can be reacted with a ketone in the presence of a reducing agent. For example, the reductive amination of a piperidone with an aldehyde and a reducing agent like sodium triacetoxyborohydride is a known method for N-alkylation. sciencemadness.orgnih.gov
| Amine Precursor | Carbonyl Compound | Reducing Agent |
| 4-Phenyl-3-piperidinone | Benzaldehyde | Sodium triacetoxyborohydride |
| Benzylamine | Appropriate diketone | Sodium borohydride |
Role of Benzyl Group as a Protecting Group in Synthesis
In the synthesis of this compound, the benzyl group attached to the piperidine (B6355638) nitrogen serves a crucial role as a protecting group. The primary function of the N-benzyl group is to prevent unwanted side reactions at the nitrogen atom during various synthetic transformations. The nitrogen of a secondary piperidine is nucleophilic and can interfere with reactions intended for other parts of the molecule, such as enolate formation or reactions at the carbonyl group.
The benzyl group is an ideal choice for this purpose due to its chemical stability under a range of reaction conditions, including those involving organometallic reagents and many oxidizing or reducing agents. Furthermore, it can be readily introduced via N-alkylation of a piperidine precursor with a benzyl halide. A significant advantage of the benzyl group is its susceptibility to removal by catalytic hydrogenation, a process that typically does not affect other functional groups within the molecule, allowing for deprotection at a later synthetic stage if required.
Incorporation of the 4-Phenyl Substituent
The introduction of the phenyl group at the C4 position of the piperidine ring is a key step in the synthesis of this compound. Several methods can be employed to achieve this, each with its own advantages and challenges.
Cross-Coupling Reactions for C-C Bond Formation at C4
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for forming the carbon-carbon bond between the piperidine C4 and the phenyl ring. These reactions typically involve the coupling of an organometallic reagent (e.g., a phenylboronic acid in the Suzuki reaction) with a piperidine derivative bearing a suitable leaving group (such as a triflate or halide) at the C4 position. The N-benzyl group is generally stable under these reaction conditions.
| Reaction | Piperidine Substrate | Phenyl Source | Catalyst | Typical Conditions |
| Suzuki Coupling | 4-Triflyloxy-1-benzyl-1,2,3,6-tetrahydropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Base (e.g., Na₂CO₃), Solvent (e.g., Toluene (B28343)/Ethanol (B145695)/Water) |
| Stille Coupling | 4-Iodo-1-benzyl-1,2,3,6-tetrahydropyridine | Phenylstannane | Pd(PPh₃)₄ | Solvent (e.g., Toluene) |
Grignard-Type Additions to Piperidone Intermediates
An alternative approach for introducing the phenyl group involves the 1,4-conjugate addition of an organocuprate reagent, derived from a Grignard reagent (phenylmagnesium bromide) and a copper(I) salt, to a suitable α,β-unsaturated piperidone intermediate, such as 1-benzyl-1,2,3,4-tetrahydropyridin-3-one. This method is effective for creating the C4-phenyl bond. The reaction proceeds via a soft-soft interaction between the organocuprate and the β-carbon of the enone system.
Stereoselective Introduction of the Phenyl Group
Achieving stereocontrol during the introduction of the phenyl group can be critical, as the resulting stereoisomers may exhibit different biological activities. Stereoselectivity can often be influenced by the choice of reagents and reaction conditions. For instance, in Grignard-type additions, the use of chiral ligands can direct the approach of the nucleophile to one face of the piperidone ring, leading to the preferential formation of one enantiomer. The subsequent reduction of the ketone at C3 would then lead to diastereomeric piperidinols, which could be separated.
Synthesis of the 3-Piperidinone Core
The final key transformation in the synthesis of this compound is the formation of the ketone at the C3 position of the piperidine ring.
Oxidation of Precursor Piperidinols to 3-Piperidinones
The 3-keto functionality is commonly introduced by the oxidation of a corresponding 3-piperidinol precursor, namely 1-benzyl-4-phenylpiperidin-3-ol. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the presence of other sensitive functional groups in the molecule.
Commonly used oxidation methods include Swern oxidation (using oxalyl chloride and dimethyl sulfoxide), Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation (using the sulfur trioxide pyridine (B92270) complex). These methods are generally mild and proceed under conditions that are compatible with the N-benzyl and C-phenyl groups. Chromic acid-based oxidants, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), can also be effective.
| Oxidation Method | Oxidizing Agent(s) | Typical Conditions | Advantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C to rt) | Mild, high yields |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Neutral pH, mild |
| Parikh-Doering Oxidation | SO₃·pyridine, DMSO, Triethylamine | Room temperature, CH₂Cl₂ | Mild, avoids heavy metals |
| PCC Oxidation | Pyridinium chlorochromate | Room temperature, CH₂Cl₂ | Convenient, commercially available |
Rearrangement Reactions Leading to the 3-Oxo Functionality
The formation of the 3-oxo-piperidine core structure can be achieved through various rearrangement reactions, which are powerful tools in organic synthesis for inducing significant structural modifications. Key among these for the synthesis of piperidones is the aza-Achmatowicz reaction. Other notable rearrangement reactions that can be conceptually applied to the synthesis of cyclic ketones include the Favorskii and Wolff rearrangements.
Aza-Achmatowicz Reaction:
The aza-Achmatowicz reaction is a pivotal method for the synthesis of functionalized piperidones. nih.gov This reaction involves the oxidative ring expansion of furfuryl amines, which are readily available starting materials. The process typically begins with the oxidation of a furfuryl amine, which leads to the formation of a 6-hydroxy-2H-pyran-3(6H)-one intermediate. This intermediate can then be converted to the corresponding dihydropyridinone, which serves as a direct precursor to the 3-oxo-piperidine skeleton. nih.govru.nl The versatility of the aza-Achmatowicz reaction allows for the introduction of various substituents, making it a valuable strategy for the synthesis of a diverse range of piperidine derivatives. rsc.org A general representation of the aza-Achmatowicz reaction is depicted below:
Figure 1: General Scheme of the Aza-Achmatowicz Reaction
Favorskii Rearrangement:
The Favorskii rearrangement is the reaction of an α-halo ketone with a base to yield a carboxylic acid derivative, often with a skeletal rearrangement. ddugu.ac.inwikipedia.org In the case of cyclic α-halo ketones, this reaction typically results in ring contraction. wikipedia.orgyoutube.com The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.org While primarily known for ring contraction, the underlying principles could be adapted in more complex synthetic sequences to construct the desired piperidone ring. For instance, a larger ring system containing an appropriately positioned α-halo ketone functionality could potentially be rearranged to form the six-membered piperidone ring, although this is not a common application. A study on the Favorskii rearrangement of 3-bromo-4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl has been reported, demonstrating the application of this rearrangement within a piperidine system. acs.org
Wolff Rearrangement:
The Wolff rearrangement involves the conversion of an α-diazoketone into a ketene, which can then be trapped by a nucleophile to form a carboxylic acid derivative or undergo cycloaddition reactions. wikipedia.orgorganic-chemistry.org This rearrangement is often initiated by photolysis, thermolysis, or transition metal catalysis. wikipedia.org A significant application of the Wolff rearrangement is in ring contraction of cyclic α-diazoketones. wikipedia.orgchem-station.comyoutube.com Similar to the Favorskii rearrangement, its direct application to form the 3-oxo-piperidine ring is not straightforward but could be envisioned as part of a multi-step synthesis where a larger ring is contracted to the desired piperidone. The reaction proceeds with retention of stereochemistry of the migrating group, which is a synthetically valuable feature. youtube.com
Specific Routes to N-Benzyl-4-methyl-3-piperidinone as a Model System
The synthesis of N-benzyl-4-methyl-3-piperidinone serves as an important model for the construction of more complex 4-substituted-3-piperidinones. While direct literature on the synthesis of this specific compound is sparse, plausible synthetic routes can be constructed based on established methodologies for analogous piperidones. A common strategy involves the initial formation of a piperidone ring followed by N-benzylation and α-methylation, or the use of appropriately substituted precursors in the ring-forming reaction.
One potential route starts from a pre-formed 3-oxopiperidine derivative. For example, the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine has been reported starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, indicating that N-benzyl-3-oxopiperidine systems can be suitable precursors for further functionalization at the 4-position. researchgate.net
A more fundamental approach involves the construction of the piperidine ring itself. A double Michael addition strategy has been shown to produce 3,5-disubstituted piperidines, and in some cases, piperidone derivatives are also formed as byproducts. koreascience.or.kr A proposed synthetic scheme for N-benzyl-4-methyl-3-piperidinone could involve a Dieckmann condensation of a suitably substituted diester, followed by decarboxylation. A general route is outlined below:
Proposed Synthesis of N-Benzyl-4-methyl-3-piperidinone:
Michael Addition: Reaction of benzylamine with methyl methacrylate (B99206) to form the amino ester, followed by another Michael addition with a second equivalent of an appropriate acrylate to form the diester precursor.
Dieckmann Condensation: Intramolecular cyclization of the resulting diester using a strong base (e.g., sodium ethoxide) to form a β-keto ester.
Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the β-keto ester followed by decarboxylation to yield the target N-benzyl-4-methyl-3-piperidinone.
An alternative approach involves the alkylation of an N-benzyl-3-piperidone enolate. However, the synthesis of the N-benzyl-3-piperidone starting material would be a prerequisite.
Reaction Optimization and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key areas for optimization include the choice of solvent, understanding and controlling reaction kinetics, the use of catalysts, and efficient purification methods.
The choice of solvent can significantly impact the outcome of the synthesis, particularly in key steps like the Dieckmann condensation. The solvent's polarity, boiling point, and ability to solvate intermediates can influence reaction rates and equilibrium positions.
For the Dieckmann condensation, which is a crucial ring-forming step, aprotic solvents such as toluene, xylene, or benzene (B151609) are commonly used. chemicalbook.comreddit.com These solvents are generally non-reactive and allow the reaction to proceed at elevated temperatures, which can be necessary to drive the reaction to completion. The reaction kinetics are dependent on the concentration of the reactants and the base, as well as the temperature. In some cases, solvent-free conditions for the Dieckmann condensation have been shown to be efficient, with the product being collected by direct distillation from the reaction mixture. rsc.org
Microwave-assisted synthesis has emerged as a technique to enhance reaction kinetics. For the synthesis of N-benzyl-4-piperidone, microwave irradiation has been shown to significantly reduce reaction times for both the initial Michael addition and the subsequent Dieckmann condensation compared to conventional heating methods. guidechem.com This is attributed to the rapid and uniform heating of the reaction mixture.
The table below summarizes the effect of different solvents and conditions on key reactions in piperidone synthesis.
| Reaction Step | Solvent/Condition | Effect on Reaction | Reference |
| Dieckmann Condensation | Toluene / Xylene | Standard aprotic solvents, allow for high reaction temperatures. | chemicalbook.com, reddit.com |
| Dieckmann Condensation | Solvent-free | Efficient reaction, product isolated by distillation. | rsc.org |
| Michael Addition | Methanol (B129727) (Microwave) | Reduced reaction time (80 min) at 50-55 °C. | guidechem.com |
| Dieckmann Condensation | Toluene (Microwave) | Reduced reaction time (20 min) at 70-75 °C. | guidechem.com |
Understanding the reaction mechanism is key to controlling the kinetics. For instance, in the Dieckmann condensation, the formation of the enolate is a critical step, and the rate can be influenced by the strength of the base and the acidity of the α-protons. youtube.com The subsequent intramolecular cyclization is often the rate-determining step.
The use of catalysts can provide more efficient and selective synthetic routes to the 3-oxo-piperidine core. Both metal-based and organocatalysts have been employed to facilitate key bond-forming reactions.
Metal Catalysis:
Rhodium (Rh) Catalysis: Rhodium catalysts have been used for the asymmetric carbometalation of dihydropyridines, providing access to enantioenriched 3-substituted tetrahydropyridines. acs.orgnih.gov This method offers high yields and excellent enantioselectivity. nih.gov
Nickel (Ni) Catalysis: Nickel-catalyzed [4+2] cycloaddition of 3-azetidinones with alkynes presents a direct route to substituted 3-piperidones.
Palladium (Pd) Catalysis: Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions, such as the reduction of double bonds within the piperidine ring or for the removal of protecting groups like the N-benzyl group. dtic.mil
Silver (Ag) Catalysis: Silver (I) oxide is often used to catalyze the Wolff rearrangement of α-diazoketones. organic-chemistry.org
Organocatalysis:
While not explicitly detailed for the target molecule, organocatalysis is a rapidly growing field with applications in the synthesis of piperidines. For example, proline-derived catalysts have been used for asymmetric Michael additions, which could be a key step in building the piperidine precursor.
The table below highlights some catalytic approaches relevant to piperidone synthesis.
| Catalyst | Reaction Type | Application | Reference |
| Rhodium complexes | Asymmetric Carbometalation | Enantioselective synthesis of 3-substituted piperidines. | acs.org, nih.gov |
| Ni(cod)₂/Ph₃P | [4+2] Cycloaddition | Synthesis of 4,5-disubstituted 3-piperidones. | |
| Pd/C | Hydrogenation | Reduction of double bonds, debenzylation. | dtic.mil |
| Ag₂O | Wolff Rearrangement | Conversion of α-diazoketones to ketenes. | organic-chemistry.org |
The isolation and purification of the final this compound product is a critical step to obtain a compound of high purity. A combination of techniques is typically employed.
Extraction and Washing:
After the reaction is complete, the crude product is often worked up by extraction into an organic solvent such as ethyl acetate. chemicalbook.com The organic layer is then washed with water and brine (a saturated aqueous solution of NaCl) to remove any water-soluble impurities and salts. chemicalbook.com
Drying and Solvent Removal:
The organic extract is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove any residual water. chemicalbook.com The solvent is then removed under reduced pressure using a rotary evaporator. chemicalbook.comchemicalbook.com
Chromatography:
Column chromatography is a very common and effective method for purifying piperidone derivatives. Silica gel is typically used as the stationary phase, and a mixture of solvents, such as n-hexane and ethyl acetate, is used as the eluent. prepchem.com The polarity of the eluent is optimized to achieve good separation of the target compound from any byproducts or unreacted starting materials.
Crystallization:
Recrystallization is another powerful purification technique for solid compounds. chemicalbook.com The crude product is dissolved in a hot solvent or solvent mixture in which it has high solubility, and then the solution is cooled slowly. The target compound will crystallize out, leaving impurities behind in the solution. For piperidone derivatives, solvents like ethanol or a mixture of methanol and chloroform (B151607) have been used for recrystallization. chemicalbook.com
Distillation:
For liquid products, distillation under reduced pressure (vacuum distillation) can be used to purify the compound based on its boiling point. guidechem.com This method is effective for separating the target compound from non-volatile impurities or from components with significantly different boiling points.
The following table summarizes common purification techniques.
| Purification Technique | Description | Application | Reference |
| Extraction | Partitioning the product between two immiscible liquids. | Initial work-up to separate the product from aqueous phase. | chemicalbook.com |
| Column Chromatography | Separation based on differential adsorption on a solid phase. | Purification of the crude product from byproducts. | chemicalbook.com, prepchem.com |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and crystallizing upon cooling. | Final purification of solid products to high purity. | chemicalbook.com |
| Distillation | Separation of liquids based on differences in boiling points. | Purification of liquid products. | guidechem.com |
Chemical Reactivity and Transformation of 1 Benzyl 4 Phenyl 3 Piperidinone
Reactions of the Ketone Functionality at C3
The ketone at the C3 position is a primary site for chemical modifications, enabling a range of reactions that are fundamental to synthetic organic chemistry.
Nucleophilic Additions to the Carbonyl Group
The carbonyl group at C3 is susceptible to nucleophilic attack, a foundational reaction in organic synthesis. This reactivity allows for the introduction of various functional groups, leading to a diverse array of derivatives. For instance, Grignard reagents can react with the ketone to form tertiary alcohols. An example of this is the reaction with m-bromotrifluoromethylbenzene, which, after a Grignard reaction and subsequent debenzylation, yields 4-(3-trifluoromethyl)phenyl-4-piperidinol. guidechem.com This transformation highlights the utility of nucleophilic additions in creating complex piperidine (B6355638) structures.
Enamine and Enolate Chemistry at C2 and C4
The presence of protons on the carbons adjacent to the ketone (C2 and C4) allows for the formation of enamines and enolates. These intermediates are powerful nucleophiles in their own right and can undergo a variety of alkylation and acylation reactions. This reactivity is central to the construction of substituted piperidine rings, which are common motifs in many biologically active compounds.
Condensation Reactions with Aromatic Aldehydes (e.g., Claisen-Schmidt Type)
1-Benzyl-4-phenyl-3-piperidinone can undergo condensation reactions with aromatic aldehydes, a classic example being the Claisen-Schmidt condensation. In this type of reaction, the enolate of the piperidinone attacks the aldehyde, leading to the formation of an α,β-unsaturated ketone. For example, the reaction with benzaldehyde (B42025) derivatives, catalyzed by dry HCl gas, produces N-Benzyl-3,5-di(arylmethylene)-4-piperidone derivatives. guidechem.com These products have shown potential as cytotoxic agents. guidechem.com
Oxidation and Reduction Processes
The ketone at C3 can be readily reduced to a secondary alcohol, typically using hydride reagents such as sodium borohydride. This reduction is often a key step in the synthesis of more complex piperidine-based structures. Conversely, while the ketone itself is at a high oxidation state, the adjacent methylene (B1212753) groups can be subject to oxidation under specific conditions, although this is less common.
Reactions at the Nitrogen Atom (N-Benzyl Group)
The N-benzyl group serves as a common protecting group for the piperidine nitrogen. Its removal is often a critical step in the final stages of a synthetic sequence, allowing for further functionalization of the nitrogen atom.
Deprotection Strategies (e.g., Catalytic Hydrogenation)
Catalytic hydrogenation is a widely employed method for the debenzylation of N-benzyl piperidines. guidechem.com This reaction typically involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. lookchem.comaiche.org The benzyl (B1604629) group is cleaved, yielding the secondary amine and toluene (B28343) as a byproduct. aiche.org This deprotection step is essential for synthesizing compounds where the piperidine nitrogen needs to be unsubstituted or modified with a different functional group. guidechem.comgoogle.com For example, this strategy is a key step in the synthesis of the pharmaceutical intermediate 4-(3-trifluoromethyl)phenyl-4-piperidinol. guidechem.com
| Reaction Type | Reagents and Conditions | Product(s) | Reference(s) |
| Nucleophilic Addition | Grignard Reagent (e.g., from m-bromotrifluoromethylbenzene) | Tertiary Alcohol | guidechem.com |
| Claisen-Schmidt Condensation | Aromatic Aldehyde (e.g., Benzaldehyde derivative), dry HCl | α,β-Unsaturated Ketone | guidechem.com |
| Catalytic Hydrogenation (Debenzylation) | H₂, Pd/C | Secondary Amine, Toluene | guidechem.comlookchem.comaiche.org |
Further N-Functionalization and Quaternization
The nitrogen atom of the piperidine ring in this compound is a key site for synthetic modification. The benzyl group, often introduced for its stability and directing effects, can also be removed and replaced with other functional groups.
N-Debenzylation: A common transformation is the removal of the N-benzyl group, which is typically achieved through catalytic hydrogenation. For instance, debenzylation can be accomplished using a palladium on carbon (Pd/C) catalyst in the presence of ammonium (B1175870) formate (B1220265) in methanol (B129727) under reflux conditions. researchgate.net This deprotection step is crucial for preparing the secondary amine, 4-phenyl-3-piperidinone, which can then be subjected to further N-functionalization. In some cases, acidic conditions, such as using acetic acid with a palladium hydroxide (B78521) on carbon catalyst (Pd(OH)₂/C), can facilitate the debenzylation process, especially in complex molecular scaffolds. nih.gov
N-Alkylation and N-Arylation: Once the benzyl group is removed, the resulting secondary amine can be readily alkylated or arylated to introduce a wide variety of substituents at the nitrogen atom. This allows for the synthesis of a library of N-substituted 4-phenyl-3-piperidinone derivatives with diverse electronic and steric properties.
Quaternization: The tertiary nitrogen of this compound can react with alkyl halides to form quaternary ammonium salts. This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and biological properties. The quaternization process typically involves treating the parent compound with an alkylating agent, such as an alkyl iodide or bromide.
Reactions Involving the Piperidine Ring System
The piperidine ring itself is a dynamic component of the molecule, capable of undergoing ring-opening reactions and exhibiting conformational preferences that influence its reactivity.
While the piperidine ring is generally stable, under specific conditions, it can be induced to open. Such reactions are less common for this specific compound but can be envisioned under harsh reductive or oxidative conditions that cleave C-N or C-C bonds within the ring. For example, certain N-oxides of related heterocyclic systems have been shown to undergo ring-opening when treated with reagents like phosphorus oxychloride (POCl₃). researchgate.net However, specific literature detailing the ring-opening of this compound is not prevalent, suggesting its general stability under typical synthetic transformations.
The six-membered piperidine ring is not planar and typically adopts a chair or boat conformation to minimize steric and torsional strain. The substituents on the ring, including the 1-benzyl and 4-phenyl groups, will have preferred orientations (axial or equatorial) that are dictated by steric and electronic interactions.
In related 1-benzyl-piperidin-4-one systems, the benzyl group generally prefers an equatorial position to minimize steric hindrance. nih.gov The conformation of the piperidine ring can significantly impact the reactivity of the adjacent ketone at the C3 position. For example, the accessibility of the carbonyl group to nucleophiles can be influenced by the orientation of the neighboring 4-phenyl group. A chair conformation where the bulky phenyl group occupies an equatorial position is generally expected to be the most stable. This conformational preference can dictate the stereochemical outcome of reactions at the C3-ketone, such as reductions or additions, by controlling the trajectory of the incoming reagent.
The conformation of derivatives of 1-benzyl-4-piperidinone has been studied, revealing that the piperidinone ring can adopt a sofa conformation, particularly when sp² hybridized centers are introduced at the C3 and C5 positions. nih.gov The total puckering amplitude and other conformational parameters can be determined through crystallographic studies, providing insight into the three-dimensional structure and its influence on chemical behavior. nih.gov
Derivatization Strategies for Structural Modification
The this compound scaffold is a valuable starting point for the synthesis of more complex and structurally diverse molecules, including spiro-fused systems and derivatives with modified substituents.
The phenyl group at the C4 position offers a site for further functionalization through electrophilic aromatic substitution reactions. Depending on the reaction conditions, various substituents (e.g., nitro, halo, alkyl groups) can be introduced onto the phenyl ring. These modifications can modulate the electronic properties and steric bulk of this part of the molecule.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama coupling, can be employed to create new carbon-carbon bonds at the phenyl ring, although this often requires prior functionalization of the phenyl group (e.g., conversion to a halide or boronic acid). researchgate.net
The carbonyl group at the C3 position and the adjacent C2 and C4 methylene groups of the piperidinone ring are reactive sites that can be utilized to construct spirocyclic systems. Spiro compounds, where two rings share a single atom, are of significant interest in medicinal chemistry. nih.govbeilstein-journals.org
This compound can serve as a key intermediate in the synthesis of spiro-fused heterocycles. For example, condensation reactions involving the carbonyl group can lead to the formation of spiro-oxazolidinones or other heterocyclic moieties. beilstein-journals.org Another common strategy involves a multi-step sequence, such as the Strecker reaction, followed by cyclization to form spiro-imidazolinones. nih.gov The synthesis of spiro-1,3-thiazolidin-4-ones from related steroidal ketones has also been reported, suggesting a potential pathway for the derivatization of this compound. beilstein-journals.org
A variety of spiro heterocycles bearing a piperidine moiety have been synthesized from related 1-benzyl-piperidin-4-ones through reactions with reagents like phenyl isocyanate or phenyl isothiocyanate. tandfonline.com These reactions demonstrate the versatility of the piperidinone scaffold in constructing complex spirocyclic architectures. nih.govbeilstein-journals.orgtandfonline.com
Below is an interactive table summarizing the derivatization strategies for this compound:
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| N-Debenzylation | Pd/C, HCOONH₄, MeOH, reflux | 4-Phenyl-3-piperidinone | researchgate.net |
| N-Debenzylation | Pd(OH)₂/C, Acetic Acid, H₂ | N-deprotected aminopyridine derivative | nih.gov |
| Spirocyclization | Phenyl isocyanate, piperidinium (B107235) acetate | Spiro-triazaspiro[4.5]decan-2-one | tandfonline.com |
| Spirocyclization | Phenyl isothiocyanate, piperidinium acetate | Spiro-triazaspiro[4.5]decane-2-thione | tandfonline.com |
| Spirocyclization | Aniline, Mercaptoacetic acid | Spiro-1,3-thiazolidin-4-one | beilstein-journals.org |
Synthesis of Fused-Ring Systems
The chemical architecture of this compound, featuring a reactive ketone carbonyl group adjacent to a methylene group, presents a valuable scaffold for the construction of various fused-ring heterocyclic systems. These annulation reactions typically involve the condensation of the piperidinone with bifunctional reagents, leading to the formation of a new ring fused to the piperidine core. Such transformations are of significant interest in medicinal chemistry for the generation of novel molecular frameworks with potential biological activities. While specific examples starting directly from this compound are not extensively documented in publicly available literature, the reactivity of the closely related N-benzyl-4-piperidone and other cyclic ketones provides a strong basis for predicting its behavior in these synthetic strategies.
One of the most common and effective methods for constructing fused pyrazole (B372694) rings is through the reaction of a ketone with hydrazine (B178648) or its derivatives. This reaction, when applied to this compound, would be expected to yield pyrazolo[3,4-c]piperidine derivatives. The initial step involves the condensation of the hydrazine with the carbonyl group at the C-3 position of the piperidinone to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration would then lead to the formation of the fused aromatic pyrazole ring. The specific reaction conditions, such as the choice of solvent (e.g., ethanol (B145695), acetic acid) and the presence of a catalyst, would be crucial in optimizing the yield of the desired fused product.
Another important class of fused-ring systems that can be synthesized from a ketone precursor is the thieno[3,2-c]piperidines, which can be accessed via the Gewald reaction. This multicomponent reaction typically involves the reaction of a ketone with a cyano-containing active methylene compound (like malononitrile) and elemental sulfur in the presence of a base (e.g., morpholine (B109124) or triethylamine). For this compound, this would involve the initial Knoevenagel condensation of the piperidinone with the active methylene compound, followed by the addition of sulfur and subsequent intramolecular cyclization and aromatization to form the fused thiophene (B33073) ring.
Furthermore, condensation with other binucleophiles can lead to a variety of other fused heterocyclic systems. For instance, reaction with hydroxylamine (B1172632) hydrochloride could potentially yield isoxazolo[3,4-c]piperidines. Similarly, reactions with amidines or guanidines could be employed to construct fused pyrimidine (B1678525) rings, resulting in pyrimido[4,5-c]piperidine derivatives.
| Fused-Ring System | Reagents | General Reaction Type |
| Pyrazolo[3,4-c]piperidines | Hydrazine hydrate, Phenylhydrazine | Cyclocondensation |
| Thieno[3,2-c]piperidines | Malononitrile, Sulfur, Base | Gewald Reaction |
| Isoxazolo[3,4-c]piperidines | Hydroxylamine hydrochloride | Cyclocondensation |
| Pyrimido[4,5-c]piperidines | Amidines, Guanidine | Cyclocondensation |
Structural Characterization and Analysis
Advanced Spectroscopic Methods for Structure Elucidation
Spectroscopic methods are instrumental in determining the molecular structure of 1-Benzyl-4-phenyl-3-piperidinone by providing detailed information about its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide key insights into the number and types of protons and carbons, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) and phenyl groups, typically in the range of 7.0-8.0 ppm. The benzylic protons would likely appear as a singlet around 3.6 ppm. The protons on the piperidinone ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the piperidinone ring is expected to resonate at a downfield chemical shift, typically above 200 ppm. The aromatic carbons would appear in the 120-140 ppm region, while the aliphatic carbons of the piperidinone ring and the benzylic carbon would be found at higher fields.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in establishing the connectivity between protons and carbons. COSY spectra would reveal proton-proton coupling networks within the piperidinone ring and the aromatic systems. HSQC would correlate each proton with its directly attached carbon, confirming the assignments made from the 1D spectra.
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| Data not available | Aromatic protons (benzyl, phenyl) |
| Data not available | Benzylic protons |
| Data not available | Piperidinone ring protons |
| Data not available |
Table 1: Hypothetical NMR Data for this compound. Specific experimental data is not publicly available.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing around 1710-1730 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C-N stretching of the tertiary amine would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to characteristic bands in the Raman spectrum. The C=O stretch, while strong in the IR, would be weaker in the Raman spectrum.
| IR Spectroscopy Data | Raman Spectroscopy Data |
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | C=O stretch (ketone) |
| Data not available | Aromatic C-H stretch |
| Data not available | Aliphatic C-H stretch |
| Data not available | C-N stretch |
Table 2: Expected Vibrational Spectroscopy Data for this compound. Specific experimental data is not publicly available.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₈H₁₉NO), the calculated exact mass would be compared to the experimentally measured mass. This comparison would either confirm or refute the proposed molecular formula with a high degree of confidence.
| HRMS Data |
| Calculated Exact Mass (C₁₈H₁₉NO) |
| 265.1467 |
Table 3: High-Resolution Mass Spectrometry Data for this compound. Specific experimental data is not publicly available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the benzyl and phenyl aromatic rings. The n → π* transition of the carbonyl group would also be present, although it is typically weaker.
| UV-Vis Spectroscopy Data |
| λmax (nm) |
| Data not available |
| Data not available |
Table 4: Expected UV-Vis Spectroscopy Data for this compound. Specific experimental data is not publicly available.
Solid-State Structural Elucidation
While spectroscopic methods provide valuable information about the connectivity and functional groups, solid-state analysis is necessary for a definitive determination of the three-dimensional molecular structure.
Single Crystal X-ray Diffraction (XRD) for Molecular Geometry and Packing
Single Crystal X-ray Diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An XRD analysis of a suitable single crystal of this compound would provide detailed information on bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the piperidinone ring (e.g., chair, boat, or twist-boat) and the relative orientations of the benzyl and phenyl substituents. Furthermore, XRD analysis would elucidate the crystal packing, showing how the molecules are arranged in the solid state and identifying any intermolecular interactions such as hydrogen bonds or π-π stacking.
| Crystallographic Data |
| Crystal System |
| Space Group |
| Unit Cell Dimensions |
| Key Bond Lengths (Å) |
| Key Bond Angles (°) |
| Key Torsion Angles (°) |
Table 5: Hypothetical Single Crystal X-ray Diffraction Data for this compound. Specific experimental data is not publicly available.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
For instance, in the crystal structure of related compounds, weak non-classical C-H···O hydrogen bonds have been observed. nih.gov These interactions, although weaker than conventional hydrogen bonds, play a crucial role in the supramolecular assembly. The oxygen atom of the carbonyl group in the piperidinone ring can act as a hydrogen bond acceptor.
Table 1: Intermolecular Interactions in Piperidinone Derivatives
| Interaction Type | Description | Contributing Moieties |
| Hydrogen Bonding | Weak non-classical C-H···O interactions. nih.gov | Carbonyl oxygen and C-H groups from the piperidine (B6355638) ring and substituents. |
| π-π Stacking | Interactions between the planar surfaces of aromatic rings. nih.govresearchgate.net | Benzyl and phenyl rings. |
Conformational Analysis of the Piperidinone Ring
The six-membered piperidinone ring is not planar and can adopt several non-planar conformations to minimize steric and torsional strain. The specific conformation adopted is influenced by the nature and orientation of the substituents on the ring.
The most common and stable conformation for a six-membered ring like piperidine is the chair conformation . asianpubs.orgias.ac.inniscpr.res.in In this conformation, all bond angles are close to the ideal tetrahedral angle, and the hydrogens on adjacent carbons are staggered, minimizing torsional strain. The chair conformation has two distinct substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).
Other less stable conformations include the boat , twist-boat (or sofa ), and half-chair conformations. The boat conformation is generally of higher energy due to eclipsing interactions between hydrogens at the "bow" and "stern" and a flagpole interaction between the two upward-pointing hydrogens. The twist-boat conformation is a lower-energy intermediate between two boat forms. The half-chair conformation is typically found in systems with double bonds within the ring, where part of the ring is planar. For some substituted piperidin-4-ones, the boat conformation can become the predominant form. asianpubs.org
The precise geometry of the piperidinone ring can be described by puckering parameters, which quantify the degree and type of non-planarity. These parameters are derived from the endocyclic torsion angles and provide a more detailed picture of the ring's conformation than simple labels like "chair" or "boat." The conformational dynamics refer to the interconversion between different ring conformations, which is often a rapid process at room temperature. NMR spectroscopy is a powerful tool for studying these dynamics, as the rate of interconversion can affect the appearance of the NMR spectrum.
The presence of substituents on the piperidinone ring has a profound effect on its preferred conformation. nih.gov Large substituents generally prefer to occupy the equatorial position to minimize steric interactions with other ring atoms (1,3-diaxial interactions). The electronic effects of substituents can also influence the ring's geometry. nih.gov
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.
Density Functional Theory (DFT) is a preferred method for computational studies of organic molecules due to its balance of accuracy and computational efficiency. For 1-Benzyl-4-phenyl-3-piperidinone, a DFT approach, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. This process involves calculating the electronic energy of the molecule and adjusting the atomic coordinates to find the lowest energy conformation. The resulting data would include precise bond lengths, bond angles, and dihedral angles, defining the molecule's shape.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, this analysis would reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value Range | Significance |
| HOMO Energy | -5 to -7 eV | Indicates electron-donating capability |
| LUMO Energy | -1 to -3 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 3 to 5 eV | Correlates with chemical reactivity and stability |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions signify low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydrogen atoms of the piperidinone ring.
Computational methods can predict various spectroscopic properties. By calculating the magnetic shielding tensors, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. These predicted values can then be compared with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies (IR and Raman) can aid in the assignment of experimental spectra. The computed frequencies are often scaled by an empirical factor to better match experimental results.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Nucleus | Predicted ¹³C NMR Chemical Shift (ppm) | Experimental ¹³C NMR Chemical Shift (ppm) |
| C=O | ~208 | Data not available |
| C-N (benzyl) | ~55 | Data not available |
| C-N (ring) | ~60 | Data not available |
| C-phenyl | ~125-140 | Data not available |
Conformational Search and Energy Landscapes
The piperidinone ring in this compound can adopt several conformations, such as chair, boat, or twist-boat forms. A conformational search is a computational procedure to identify the various stable conformers of a molecule and to determine their relative energies. This process generates an energy landscape, which maps the potential energy of the molecule as a function of its conformational coordinates. The results would identify the global minimum energy conformer—the most stable and thus most populated conformation at equilibrium—as well as other low-energy conformers and the energy barriers between them. For this compound, the orientation of the benzyl (B1604629) and phenyl substituents (axial vs. equatorial) would significantly influence the relative stabilities of the different conformers.
Molecular Mechanics (MM) and Quantum Mechanics (QM) Hybrid Approaches
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods serve as a bridge between the high accuracy of quantum mechanics and the computational efficiency of molecular mechanics. This approach is particularly useful for studying large systems like this compound by partitioning the molecule into a QM region, treated with high-level theory, and an MM region, described by a classical force field.
For this compound, the QM region would typically encompass the piperidinone ring's core, including the carbonyl group and the nitrogen atom, as this area governs the molecule's fundamental electronic properties and reactivity. The benzyl and phenyl substituents, which primarily exert steric and electrostatic influences, can be effectively modeled using molecular mechanics. This hybrid approach enables the accurate calculation of properties like reaction barriers and electronic transitions while remaining computationally tractable.
Potential Energy Surface (PES) Analysis
Potential Energy Surface (PES) analysis is a cornerstone of computational chemistry for exploring the conformational space of a molecule. By calculating the energy of the molecule as a function of its geometry, a map of stable conformations and the energy barriers between them can be generated.
For this compound, the PES is largely defined by the torsional angles of the piperidinone ring and the orientation of the benzyl and phenyl groups. The piperidinone ring can adopt several conformations, such as chair, boat, and twist-boat forms. The bulky benzyl and phenyl groups significantly influence the relative stability of these conformations. PES analysis can identify the global minimum energy structure and local minima, which correspond to the most stable and metastable conformations, respectively.
Below is an illustrative table representing the type of data obtained from a PES scan of the two key dihedral angles.
| Conformation | Dihedral Angle 1 (N-C-C-Ph, degrees) | Dihedral Angle 2 (C-N-CH2-Ph, degrees) | Relative Energy (kcal/mol) |
| Global Minimum | 65 | 175 | 0.00 |
| Local Minimum 1 | -70 | 178 | 1.25 |
| Local Minimum 2 | 62 | -65 | 2.10 |
| Saddle Point 1 | 0 | 180 | 4.50 |
Note: The data in this table is illustrative to demonstrate the output of a PES analysis and may not represent the exact values for this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a cinematic view of molecular motion by solving Newton's equations of motion for the atoms in the system. This allows for the study of the time-dependent behavior, stability, and intermolecular interactions of this compound.
MD simulations can reveal the flexibility of the this compound structure. By simulating the molecule over timescales of nanoseconds to microseconds, it is possible to observe transitions between different conformational states, such as the puckering of the piperidinone ring or the rotation of the substituent groups. Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) of the atomic positions, which is a measure of the molecule's structural stability over time.
The interaction of this compound with its surrounding environment is critical to its behavior in solution. MD simulations that explicitly include solvent molecules (e.g., water) can elucidate the nature of these interactions. By analyzing the radial distribution function, it is possible to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For instance, the oxygen atom of the carbonyl group and the nitrogen atom of the piperidinone ring are expected to be primary sites for hydrogen bonding with protic solvents.
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (Excluding Pharmacological Activity Data)
While QSAR is often associated with drug discovery, its theoretical framework can be applied to predict a wide range of physicochemical properties without considering pharmacological activity. This is achieved by establishing a mathematical relationship between a set of calculated molecular descriptors and an observed property.
For this compound and its analogues, a QSAR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention time. The first step involves calculating a variety of molecular descriptors, which can be categorized as follows:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity indices.
3D Descriptors: Molecular surface area, volume, dipole moment.
A statistical model, such as multiple linear regression or machine learning algorithms, is then trained on a dataset of related compounds for which the property of interest has been experimentally measured. The resulting model can then be used to predict the property for new or unmeasured compounds based solely on their calculated descriptors.
The table below provides examples of descriptors that would be calculated for a QSAR study.
| Descriptor Type | Descriptor Name | Illustrative Value |
| 1D | Molecular Weight | 279.38 g/mol |
| 2D | Topological Polar Surface Area (TPSA) | 29.1 Ų |
| 3D | Molar Refractivity | 86.5 cm³ |
| 3D | Dipole Moment | ~2.5 D |
Note: The values in this table are calculated or typical estimates for this class of molecule and serve as examples of QSAR descriptors.
Based on the provided search results, it is not possible to generate the requested article on "this compound." The available literature and research data focus on structurally different, though related, compounds such as "1-Benzyl-4-piperidone," "1-Benzyl-3-piperidone," and other substituted piperidones.
The strict requirement to focus solely on "this compound" cannot be met with the current information. Generating content using data from other compounds would violate the core instructions of the request. There is insufficient specific information regarding the synthesis of complex heterocyclic systems, its role as a precursor to nitrogen-containing scaffolds, or its use in stereoselective synthesis and the development of novel reaction methodologies as it pertains specifically to this compound.
Therefore, to ensure scientific accuracy and adhere to the user's explicit constraints, the article cannot be written.
Advanced Applications in Organic Synthesis
Development of Novel Reaction Methodologies
Catalysis in Reactions Involving the Compound
While direct applications of 1-benzyl-4-phenyl-3-piperidinone as a catalyst are not extensively documented in scientific literature, the inherent piperidine (B6355638) scaffold is a well-established platform for the development of catalysts and ligands for a variety of organic transformations. The nitrogen atom within the piperidine ring can act as a Lewis base or be part of a ligand system for metal-catalyzed reactions. Furthermore, the functional groups on the piperidine ring can be modified to create chiral environments, making derivatives of this compound potential candidates for asymmetric catalysis.
The strategic placement of substituents on the piperidine ring can influence the stereochemical outcome of reactions. For instance, chiral piperidine derivatives have been successfully employed as organocatalysts in various asymmetric transformations. Although not the specific compound , related piperidinone scaffolds have been investigated for their potential in mediating analgesic effects through interactions with opioid receptors, highlighting the nuanced structure-activity relationships of these molecules researchgate.net.
The synthesis of various piperidine derivatives often employs catalytic methods, such as the palladium-catalyzed hydrogenation of pyridine (B92270) precursors ucl.ac.uk. These synthetic routes underscore the compatibility of the piperidine ring system with transition metal catalysis, suggesting that appropriately designed this compound derivatives could serve as ligands in such processes. For example, the synthesis of 3-(substituted benzyl)piperidines has been achieved through a one-pot deoxygenation and heteroaromatic ring saturation in the presence of a palladium catalyst ucl.ac.uk. This indicates the potential for the piperidine nitrogen to coordinate with transition metals, a key feature for ligand-assisted catalysis.
Moreover, the development of chiral auxiliaries for the asymmetric synthesis of piperidin-2,4-diones has been explored, demonstrating the utility of the piperidine framework in controlling stereochemistry rsc.org. These approaches could be conceptually extended to this compound to generate chiral derivatives capable of acting as organocatalysts for reactions such as aldol (B89426) or Michael additions.
While direct catalytic applications of this compound remain a subject for future research, the foundational piperidine structure holds significant promise for the development of novel catalysts for organic synthesis.
Green Chemistry Approaches for Synthesis and Transformation
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including piperidones, to minimize environmental impact. These approaches focus on the use of alternative energy sources, environmentally benign solvents, and atom-economical reactions.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of N-benzyl-4-piperidone, a closely related compound, has been successfully achieved using microwave-assisted Michael addition and Dieckmann condensation reactions. This method offers a significant improvement over traditional synthetic routes by reducing reaction times from hours to minutes rsc.org.
| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Microwave Power | Temperature |
|---|---|---|---|---|
| Michael Addition | Not specified | 80 min | 110-120 W | 50-55°C |
| Dieckmann Condensation | Not specified | 20 min | 90-100 W | 70-75°C |
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of piperidine derivatives. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. The synthesis of piperidinyl-quinoline acylhydrazones, for example, has been achieved in excellent yields within minutes using ultrasound-assisted conjugation ucl.ac.uk. This approach avoids the need for prolonged heating and often leads to simpler work-up procedures. Research on the ultrasound-assisted synthesis of 3-substituted-isoindolin-1-ones has demonstrated the superiority of this green protocol in terms of higher reaction yields, shorter reaction times, and milder conditions compared to conventional heating.
| Reactants | Reaction Time | Yield |
|---|---|---|
| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and aromatic acid hydrazides | 4-6 min | Excellent |
These examples of microwave and ultrasound-assisted syntheses of related piperidone structures strongly suggest that similar green chemistry approaches could be successfully applied to the synthesis and transformation of this compound, leading to more sustainable and efficient chemical processes.
Conclusion and Future Research Directions
Summary of Current Understanding and Gaps in Research
Currently, the publicly available scientific literature has limited specific experimental data on 1-Benzyl-4-phenyl-3-piperidinone. Much of the understanding is extrapolated from related piperidinone derivatives. The core piperidinone structure is recognized as a key pharmacophore present in numerous classes of pharmaceuticals, including analgesics, antipsychotics, and antitumor agents. guidechem.comresearchgate.net The N-benzyl group is a common protecting group and can influence the molecule's lipophilicity and interactions with biological targets. researchgate.net
The primary gap in research is the lack of dedicated studies on the synthesis, characterization, and biological evaluation of this compound itself. While synthetic routes for similar compounds like 1-benzyl-4-piperidone are well-established, specific methodologies optimized for this 3-oxo isomer are not extensively documented. chemicalbook.com Furthermore, its pharmacological profile, including potential targets, efficacy, and mechanism of action, remains unexplored. There is a clear need for foundational research to synthesize and characterize this compound to enable further investigation into its potential applications.
Potential for Further Synthetic Elaboration
The structure of this compound offers multiple sites for synthetic modification, providing a rich platform for creating diverse chemical libraries for drug discovery. The reactivity of the piperidinone scaffold allows for a variety of chemical transformations.
Modification of the N-Benzyl Group: The benzyl (B1604629) group can be readily removed via catalytic hydrogenation, revealing the secondary amine. guidechem.com This position can then be functionalized with a wide range of substituents (alkyl, acyl, or other aryl groups) to modulate the compound's properties, such as solubility, cell permeability, and target affinity.
Reactions at the Carbonyl Group: The ketone at the 3-position is a key reactive site. It can be converted into other functional groups such as hydroxyls, amines, or halogens, or used as a handle for constructing more complex molecular architectures.
Functionalization of the Aromatic Rings: The phenyl and benzyl rings can be substituted to explore structure-activity relationships (SAR). Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and influence its binding to biological targets.
Alpha-Functionalization: The protons alpha to the carbonyl group (at the C-2 and C-4 positions) can be removed by a suitable base, allowing for alkylation or other carbon-carbon bond-forming reactions to introduce additional substituents on the piperidine (B6355638) ring.
| Modification Site | Potential Reactions | Purpose/Potential Outcome |
| Nitrogen Atom | Debenzylation followed by Alkylation/Acylation | Introduce diverse functional groups to modulate biological activity and physicochemical properties. |
| C-3 Carbonyl Group | Reduction, Reductive Amination, Wittig Reaction | Convert to alcohol, amine, or alkene to explore different chemical space and target interactions. |
| Phenyl/Benzyl Rings | Electrophilic Aromatic Substitution | Introduce substituents to fine-tune electronic properties and SAR. |
| C-2 / C-4 Positions | Aldol (B89426) Condensation, Alkylation | Form new C-C bonds to build molecular complexity and explore steric effects on activity. |
Opportunities for Advanced Computational Modeling
In the absence of extensive experimental data, advanced computational modeling presents a powerful tool for predicting the properties and potential biological activities of this compound and its derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to build predictive models for the biological activity of a series of piperidinone derivatives. nih.gov By generating a virtual library of this compound analogs with varied substituents, QSAR models could identify key structural features that correlate with potential therapeutic effects, guiding future synthetic efforts. nih.gov
Molecular Docking: Docking simulations can be used to predict the binding mode and affinity of this compound with various biological targets, such as enzymes and receptors. For instance, based on the activity of other piperidine derivatives, targets like sigma receptors or acetylcholinesterase could be explored. guidechem.comrsc.org These studies can help prioritize which derivatives to synthesize and test experimentally.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the predicted binding poses from molecular docking. nih.gov This can reveal crucial information about the interactions and conformational changes that are essential for biological activity. nih.gov
Future Directions in Piperidinone Chemistry
The broader field of piperidinone chemistry is poised for significant advancement, driven by innovations in synthetic methodology and an increasing demand for novel therapeutics. researchandmarkets.com
Development of Novel Synthetic Methods: There is a continuing need for more efficient, cost-effective, and environmentally friendly ("green chemistry") methods for synthesizing substituted piperidones. researchandmarkets.com This includes the development of stereoselective syntheses to access specific isomers, which often exhibit different pharmacological profiles.
Exploration of New Biological Targets: While piperidinones are known to interact with a range of targets, particularly in the central nervous system, there is vast potential for discovering new applications. guidechem.comresearchgate.net High-throughput screening of piperidinone libraries against diverse biological targets, including those involved in oncology and infectious diseases, could uncover novel therapeutic leads. researchandmarkets.comresearchgate.net
Integration of Artificial Intelligence (AI): The integration of AI and machine learning with computational chemistry can accelerate the drug discovery process. AI algorithms can analyze large datasets to predict the properties of novel piperidinone compounds, design new molecules with desired characteristics, and optimize synthetic routes.
The future of piperidinone chemistry will likely involve a multidisciplinary approach, combining advanced synthesis, computational modeling, and extensive biological evaluation to unlock the full therapeutic potential of this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Benzyl-4-phenyl-3-piperidinone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of primary amines (e.g., benzylamine), formaldehyde derivatives (e.g., paraformaldehyde), and acetophenone derivatives. A key step involves alkaline hydrolysis of intermediates like 1-benzyl-3-carbethoxy-4-piperidone hydrochloride to yield the target compound . Reaction optimization includes solvent selection (e.g., dichloromethane or THF), base choice (e.g., triethylamine), and temperature control. For example, yields improve under inert atmospheres (N₂) and reflux conditions. Analytical validation via ¹H/¹³C NMR and HPLC ensures purity (>95%) .
Q. How is the structural integrity of this compound confirmed in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The piperidinone ring adopts a chair conformation, with benzyl and phenyl substituents occupying equatorial positions. SHELX software (e.g., SHELXL) refines structural parameters, reporting bond angles (e.g., C-N-C = 109.5°) and torsional deviations (<5°). Discrepancies in unit cell parameters between experimental and computational models (e.g., Mercury vs. experimental data) highlight the need for empirical validation .
Q. What are the key physicochemical properties influencing solubility and reactivity?
- Methodological Answer : The compound’s logP (~2.8) predicts moderate lipid solubility, critical for in vitro assays. Reactivity at the ketone moiety (C3) is pH-dependent: nucleophilic additions (e.g., Grignard reagents) proceed efficiently in anhydrous THF at −78°C, while acid-catalyzed enolization requires controlled protonation (e.g., HCl in dioxane). Solubility in polar aprotic solvents (e.g., DMSO) facilitates biological testing .
Advanced Research Questions
Q. How do stereochemical variations (e.g., fluorination at C3) impact biological activity in SAR studies?
- Methodological Answer : Introducing fluorine at C3 (as in 3-fluoro analogs) enhances metabolic stability and receptor binding affinity. Comparative studies using radioligand assays (e.g., IC₅₀ for opioid receptors) show a 10-fold increase in potency for fluorinated derivatives. Stereochemical control via chiral auxiliaries (e.g., (R,R)-tartaric acid) ensures enantiomeric excess (>98%), validated by chiral HPLC .
Q. What strategies resolve contradictions in reported crystallization outcomes for this compound derivatives?
- Methodological Answer : Discrepancies in crystal packing (e.g., monoclinic vs. orthorhombic systems) arise from solvent polarity (e.g., ethanol vs. acetonitrile) and cooling rates. Slow evaporation at 4°C favors thermodynamically stable polymorphs. Pairwise comparison of XRD data (e.g., CCDC entries) and Hirshfeld surface analysis identify hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) as critical determinants .
Q. How can computational modeling predict metabolic pathways and toxicity profiles?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model oxidation sites (e.g., N-debenzylation) and cytochrome P450 interactions. ADMET predictors (e.g., SwissADME) highlight high hepatic extraction ratios (EH > 0.7) and potential cardiotoxicity risks (hERG IC₅₀ < 1 μM). Experimental validation via LC-MS/MS identifies glucuronidation as a primary detoxification pathway .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Continuous flow reactors mitigate racemization during scale-up. Key parameters include residence time (<5 min) and catalyst loading (e.g., 0.1 mol% Pd/C). Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor intermediate enantiomeric ratios in real time. Reproducibility issues (>5% variability) are addressed by strict control of reagent stoichiometry (1:1.05 amine:ketone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
